3-(4-methoxybenzyl)-7-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
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Overview
Description
3-(4-methoxybenzyl)-7-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex heterocyclic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxybenzyl)-7-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: This step often involves the condensation of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Construction of the Triazole Ring: The pyrazole intermediate is then reacted with an azide or a nitrile to form the triazole ring.
Pyrimidine Ring Formation: Finally, the triazole-pyrazole intermediate undergoes cyclization with a suitable reagent, such as a formamide derivative, to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxybenzyl)-7-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the aromatic rings or the heterocyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-methoxybenzyl)-7-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development. Studies have investigated its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. Its ability to modulate biological pathways makes it a promising candidate for the treatment of various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(4-methoxybenzyl)-7-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxybenzyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
- 3-(4-methoxybenzyl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
Uniqueness
Compared to similar compounds, 3-(4-methoxybenzyl)-7-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 4-methoxybenzyl and 3-methylphenyl groups can enhance its interaction with certain biological targets, potentially leading to improved efficacy in its applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H18N6O |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-10-(3-methylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C21H18N6O/c1-14-4-3-5-16(10-14)27-20-18(12-23-27)21-25-24-19(26(21)13-22-20)11-15-6-8-17(28-2)9-7-15/h3-10,12-13H,11H2,1-2H3 |
InChI Key |
PPMGXEAROMQANO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)CC5=CC=C(C=C5)OC |
Origin of Product |
United States |
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